Dasabuvir, also known as ABT-333 or N-(6-(3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) enzyme, NS5B. [, ] It was initially developed for the treatment of HCV genotype 1 infection and is typically used in combination with other direct-acting antiviral agents like paritaprevir/ritonavir and ombitasvir. [, ] Dasabuvir is classified as a palm I site inhibitor of the HCV NS5B polymerase. [] It has shown potent antiviral activity in preclinical and clinical studies. [, ]
Dasabuvir is derived from chemical modifications of existing compounds and is categorized under direct-acting antiviral agents. Its mechanism of action involves binding to the non-structural protein 5B (NS5B) of the hepatitis C virus, which prevents the virus from replicating its RNA genome. This class of drugs is essential in the management of hepatitis C, offering an alternative to older therapies that often included interferons and ribavirin .
The synthesis of dasabuvir involves several key steps that utilize metal-catalyzed coupling reactions. The process can be summarized as follows:
The detailed synthetic pathway includes multiple reaction conditions and purification steps to yield high-purity dasabuvir suitable for clinical use.
Dasabuvir has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively inhibit the NS5B polymerase. The chemical structure can be represented by its SMILES notation and three-dimensional conformation, which are critical for understanding its binding interactions with the target enzyme.
The three-dimensional structure can be modeled using computational tools, allowing researchers to visualize how dasabuvir interacts with the NS5B polymerase at an atomic level .
Dasabuvir participates in various chemical reactions, primarily during its synthesis. Key reactions include:
These reactions are critical in ensuring that dasabuvir maintains its structural integrity and pharmacological efficacy throughout its synthesis .
Dasabuvir's mechanism of action is centered around its ability to inhibit the NS5B polymerase enzyme, which is essential for hepatitis C virus replication. The process can be described as follows:
The selectivity for genotype 1a and 1b stems from specific interactions between dasabuvir and conserved regions of the NS5B polymerase found in these genotypes .
Dasabuvir exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate storage conditions for pharmaceutical preparations .
Dasabuvir is primarily used in clinical settings for treating hepatitis C virus infections. Its applications include:
Dasabuvir (ABT-333) emerged from Abbott Laboratories' high-throughput screening campaign, which identified an aryl dihydrouracil fragment as a potent inhibitor of hepatitis C virus (HCV) replication. Subsequent optimization yielded dasabuvir, a non-nucleoside NS5B polymerase inhibitor with picomolar activity against HCV genotype 1 (IC₅₀ = 2.2 nM against genotypes 1a and 1b) [1] [6]. Early pharmacokinetic studies demonstrated favorable bioavailability (70%) and liver distribution, supporting its advancement to clinical trials [4]. Single ascending dose/multiple ascending dose (SAD/MAD) studies in healthy volunteers established dosing ranges (200–400 mg BID) that achieved therapeutic concentrations [1]. The FDA approved dasabuvir in 2014 as part of the multi-drug regimen Viekira Pak®, marking a paradigm shift in HCV therapy [1] [9].
Dasabuvir (C₂₆H₂₇N₃O₅S; molecular weight 493.58 g/mol) belongs to the aryl dihydrouracil class of small molecules [1] [5]. Its chemical structure features:
Prior to dasabuvir, HCV genotype 1 treatments relied on interferon-based regimens with sustained virologic response (SVR) rates below 55% and significant toxicity [3]. Dasabuvir-containing regimens achieved SVR rates >90% in genotype 1 patients, including those with cirrhosis, HIV co-infection, or prior treatment failure [8] [9]. Its inclusion in Viekira Pak® (with ombitasvir, paritaprevir, and ritonavir) represented the first all-oral, interferon-free therapy for genotype 1b, reducing treatment duration to 12 weeks [4] [9]. Real-world studies confirmed 94.4% SVR rates in diverse populations, establishing dasabuvir as a cornerstone of HCV eradication strategies [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2